molecular formula C17H14ClN3O4 B10995875 4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

Cat. No.: B10995875
M. Wt: 359.8 g/mol
InChI Key: SWXDNPWLOOFCLE-UHFFFAOYSA-N
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Description

4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled temperature environment and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines and benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both benzoxazine and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

4-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C17H14ClN3O4/c18-11-3-6-14-13(7-11)21(9-16(23)25-14)8-15(22)20-12-4-1-10(2-5-12)17(19)24/h1-7H,8-9H2,(H2,19,24)(H,20,22)

InChI Key

SWXDNPWLOOFCLE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)NC3=CC=C(C=C3)C(=O)N)C=C(C=C2)Cl

Origin of Product

United States

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